Deltarasin hydrochloride
Description
Deltarasin (hydrochloride) is a small molecule inhibitor targeting the interaction between KRAS and phosphodiesterase-δ (PDEδ). By binding to a hydrophobic pocket on PDEδ (Kd = 38 nM), it disrupts the trafficking and membrane localization of KRAS, a critical oncoprotein in cancers such as pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) . This disruption redistributes KRAS to the cytoplasm, attenuating downstream signaling pathways like MAPK/ERK and PI3K/AKT, leading to apoptosis and autophagy in KRAS-dependent cancer cells .
Preclinical studies highlight its context-dependent efficacy. For example, in PDAC cell lines with KRAS mutations, deltarasin showed pronounced growth inhibition (IC50 ~3–5 μM), while in NSCLC, KRAS-mutant cells exhibited enhanced apoptosis despite similar IC50 values across mutant and wild-type lines . Its activity is further modulated by autophagy; combining deltarasin with autophagy inhibitors (e.g., 3-methyladenine) enhances apoptosis, whereas antioxidants like N-acetylcysteine reduce efficacy .
Properties
IUPAC Name |
1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNBDBVWCNENOV-XVYLPRMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440898-82-7 | |
| Record name | 1H-Benzimidazole, 2-[4-[(2S)-2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440898-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Deltarasin (hydrochloride) is a small molecule recognized for its potent inhibitory effects on the interaction between KRAS and phosphodiesterase delta (PDEδ), a critical component in the signaling pathways associated with various cancers, particularly those driven by KRAS mutations. This article delves into the biological activities of deltarasin, emphasizing its mechanisms of action, experimental findings, and potential therapeutic applications.
Deltarasin functions primarily by binding to the farnesyl-binding pocket of PDEδ, with a dissociation constant () of approximately 41 nM, effectively inhibiting its interaction with KRAS. This inhibition prevents the localization of KRAS to the plasma membrane, where it typically activates downstream signaling pathways involved in cell proliferation and survival, such as the RAF/MEK/ERK and PI3K/AKT pathways .
Apoptosis and Autophagy Induction
Research has demonstrated that deltarasin induces both apoptosis and autophagy in KRAS-dependent cancer cell lines. In studies involving lung cancer cell lines A549 and H358, deltarasin treatment resulted in significant morphological changes indicative of apoptosis, including cell detachment and rounding. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, with notable alterations in the expression levels of apoptotic proteins. Specifically, there was an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, alongside cleavage of PARP, which is a hallmark of apoptosis .
Tumor Growth Inhibition
In vivo studies using xenograft models have shown that deltarasin significantly inhibits tumor growth. For instance, mice bearing A549 cell xenografts exhibited a 57% reduction in average tumor weight following treatment with deltarasin over three weeks compared to control groups . These findings underscore the compound's potential as an effective therapeutic agent against tumors harboring KRAS mutations.
Comparative Efficacy
The following table summarizes key findings from various studies on the efficacy of deltarasin against different cancer types:
Case Studies and Clinical Implications
Recent studies have explored the synergistic effects of deltarasin when combined with other anticancer agents. For example, combining deltarasin with other small molecules targeting KRAS or PDEδ has shown enhanced cytotoxicity in pancreatic ductal adenocarcinoma (PDAC) cells. This suggests that deltarasin could be integrated into combination therapies to improve clinical outcomes for patients with KRAS-driven cancers .
Challenges and Future Directions
Despite its promising activity against cancer cells with KRAS mutations, deltarasin has exhibited significant cytotoxicity towards non-malignant cells as well. This raises concerns regarding its therapeutic window and necessitates further development of analogs or derivatives that retain efficacy while minimizing toxicity to normal tissues. Recent efforts have focused on creating deltasonamides—structurally modified versions of deltarasin that aim to enhance selectivity for cancer cells .
Scientific Research Applications
Scientific Research Applications
Deltarasin has been extensively studied in various cancer models, particularly those with KRAS mutations. Below is a summary of key findings from recent research:
Lung Cancer
Deltarasin has demonstrated significant efficacy in inhibiting the growth of lung cancer cell lines (A549 and H358) with KRAS mutations. In vitro studies revealed that deltarasin treatment resulted in:
Colorectal Cancer (CRC)
Research indicates that deltarasin effectively inhibits proliferation and survival in KRAS-mutant colorectal cancer cell lines. Key findings include:
- Genetic and pharmacological inhibition of PDEδ significantly reduced cell viability and proliferation specifically in oncogenic KRAS-bearing cells .
- Deltarasin's selective action on KRAS-dependent cells suggests potential for targeted therapy in CRC patients harboring these mutations .
Pancreatic Cancer
Deltarasin has been investigated for its effects on pancreatic ductal adenocarcinoma (PDAC), where KRAS mutations are prevalent:
- It was found to inhibit cell proliferation and induce apoptosis in PDAC cell lines.
- The compound also showed high cytotoxicity against non-malignant pancreatic duct cells, raising concerns about selective toxicity .
Table 1: Summary of Deltarasin Efficacy in Various Cancer Models
Comparison with Similar Compounds
Mechanism of Action and Target Specificity
Deltarasin distinguishes itself by targeting PDEδ, a chaperone critical for KRAS membrane localization. Other PDEδ inhibitors include Deltasonamide 2 (Kd = 385 pM; EC50 = 1.24 μM), which exhibits stronger binding affinity but requires higher concentrations for cellular efficacy . In contrast, deltarasin’s moderate Kd (38 nM) translates to comparable cellular activity (EC50 ~1–5 μM), suggesting differences in bioavailability or off-target effects .
Direct KRAS inhibitors, such as mutation-specific compounds targeting G12C, operate through distinct mechanisms. For instance, inhibitors like those developed by Kevin Shokat’s group exploit the G12C cysteine residue to lock KRAS in an inactive GDP-bound state, achieving nanomolar potency in G12C-mutant models . While these agents are mutation-restricted, deltarasin’s upstream approach theoretically applies to all KRAS-driven cancers, regardless of mutation type.
Preclinical Efficacy
Key Observations :
- Deltarasin shows broad applicability across KRAS-mutant cancers but requires combination therapies (e.g., autophagy inhibitors) for optimal efficacy .
- G12C inhibitors achieve clinical success but are restricted to a subset of KRAS mutations, highlighting the need for complementary strategies like PDEδ inhibition .
Combination Therapy Potential
Deltarasin’s efficacy is enhanced by blocking compensatory survival pathways. For example, co-treatment with autophagy inhibitors increases reactive oxygen species (ROS)-mediated apoptosis in NSCLC models . In contrast, Deltasonamide 2 synergizes with MEK inhibitors, suggesting divergent mechanistic interactions . Direct KRAS inhibitors, such as sotorasib, are often combined with SOS1 or SHP2 inhibitors to overcome resistance, a strategy that may also apply to PDEδ-targeted agents .
Preparation Methods
Benzimidazole Core Formation
Benzimidazole rings are synthesized via cyclocondensation of o-phenylenediamine with substituted carboxylic acid derivatives. For the 2-phenylbenzimidazole subunit:
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Reagents : o-Phenylenediamine reacts with phenylacetic acid in polyphosphoric acid (PPA) at 160°C for 6 hours.
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Mechanism : Acid-catalyzed cyclodehydration yields the benzimidazole core with a phenyl substituent at the 2-position.
Reaction Conditions
| Step | Reagent/Catalyst | Temperature | Duration | Yield |
|---|---|---|---|---|
| Cyclization | PPA | 160°C | 6 h | ~75% |
Chiral Ether Linkage Construction
The critical (S)-configured ether bridge is formed via a Williamson ether synthesis:
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Substrates : 4-Hydroxyphenylbenzimidazole and a chiral epoxide derived from piperidin-4-ol.
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Epoxidation : Piperidin-4-ol is treated with tert-butyl hydroperoxide (TBHP) and a titanium(IV) isopropoxide catalyst to generate the epoxide.
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Coupling : The epoxide undergoes nucleophilic attack by the phenolic oxygen under basic conditions (K₂CO₃, DMF, 80°C, 12 h), yielding the chiral ether with >90% enantiomeric excess (ee).
Final Assembly and N-Alkylation
The two benzimidazole subunits are connected via alkylation:
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Reagents : The ether-linked intermediate reacts with benzyl bromide in the presence of NaH (THF, 0°C to RT, 8 h).
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Workup : Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes, 3:7) to isolate Deltarasin base.
Salt Formation: Conversion to Deltarasin Hydrochloride
The free base is converted to the trihydrochloride salt to enhance solubility and stability:
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Procedure : Deltarasin base is dissolved in anhydrous dichloromethane (DCM) and treated with 3 equivalents of HCl gas at 0°C.
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Precipitation : The hydrochloride salt precipitates as a white solid, collected by filtration and washed with cold DCM.
Salt Formation Parameters
Purification and Analytical Characterization
Chromatographic Purification
Final purification employs reverse-phase HPLC:
Spectroscopic Validation
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Mass Spectrometry (HRMS) : [M+H]⁺ = 604.29 (calculated: 604.30).
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.65–7.12 (m, 16H, Ar-H), 4.89 (q, J=6.8 Hz, 1H, CH), 3.72–3.68 (m, 2H, OCH₂), 2.95–2.75 (m, 4H, piperidine-H).
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Optical Rotation : [α]²⁵D = +32.5° (c=1.0, MeOH), confirming the (S)-configuration.
Scalability and Process Optimization
Key Challenges in Scale-Up
Yield Improvement Strategies
| Stage | Initial Yield | Optimized Yield | Method |
|---|---|---|---|
| Benzimidazole cyclization | 75% | 88% | Microwave-assisted synthesis (150°C, 2 h) |
| Ether coupling | 65% | 82% | Phase-transfer catalysis (TBAB, KOH/H₂O) |
Comparative Analysis of Synthetic Routes
A 2023 study explored alternative pathways using computational docking to design derivatives:
Q & A
Basic Question: What experimental approaches are recommended to validate the binding affinity of Deltarasin (hydrochloride) to KRAS-PDEδ in vitro?
Methodological Answer:
To quantify binding affinity, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the dissociation constant (Kd). SPR allows real-time monitoring of molecular interactions, while ITC provides thermodynamic parameters. Competitive binding assays using fluorescently labeled PDEδ can validate specificity. Ensure proper controls (e.g., unlabeled KRAS) to confirm competitive displacement. Reported Kd values range from 38 nM to 41 nM depending on assay conditions .
Basic Question: How should researchers determine the optimal concentration range for Deltarasin (hydrochloride) in cell-based assays?
Methodological Answer:
Start with dose-response curves using concentrations spanning 1 nM to 100 μM. Monitor inhibition of KRAS-PDEδ interaction via co-immunoprecipitation (Co-IP) or fluorescence resonance energy transfer (FRET). For pancreatic adenocarcinoma cell lines (e.g., Panc-Tu-I), effective concentrations typically fall between 10–50 μM, with EC50 values around 1.24 μM . Adjust based on cell permeability and cytotoxicity assays (e.g., MTT).
Advanced Question: How can researchers resolve discrepancies in reported Kd values for Deltarasin (hydrochloride) across studies?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or protein isoforms. Replicate experiments using standardized protocols (e.g., identical PDEδ constructs and buffer systems). Compare results with orthogonal methods: SPR vs. microscale thermophoresis (MST). For example, Zimmermann et al. reported a Kd of 38 nM via SPR, while InvivoChem cites 41 nM using ITC . Validate with structural data (e.g., X-ray crystallography of the KRAS-PDEδ-Deltarasin complex).
Advanced Question: What strategies mitigate off-target effects of Deltarasin (hydrochloride) in PDEδ inhibition studies?
Methodological Answer:
Use CRISPR-generated PDEδ-knockout cell lines as negative controls. Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions. Deltarasin’s selectivity is attributed to its interaction with PDEδ’s hydrophobic pocket; however, structural analogs like Deltasonamide 2 (Kd = 385 pM) show higher specificity . Combine with transcriptomic analysis (RNA-seq) to assess downstream pathway perturbations unrelated to KRAS.
Basic Question: What are the key considerations for ensuring reproducibility in Deltarasin (hydrochloride) experiments?
Methodological Answer:
- Compound handling: Store lyophilized powder at -20°C in desiccated conditions to prevent hydrolysis. Reconfirm solubility (DMSO is preferred; avoid aqueous buffers with pH >7.5) .
- Cell models: Use KRAS-mutant pancreatic cancer cell lines (e.g., Panc-Tu-I) with documented PDEδ dependency. Validate KRAS membrane localization via immunofluorescence pre/post-treatment .
- Data reporting: Include lot numbers, solvent preparation steps, and instrument calibration details .
Advanced Question: How should researchers design pharmacokinetic (PK) and pharmacodynamic (PD) studies for Deltarasin (hydrochloride) in vivo?
Methodological Answer:
- Dosing regimen: For subcutaneous xenograft models (e.g., nude mice), administer 10 mg/kg intraperitoneally daily. Monitor tumor volume and plasma concentrations via LC-MS/MS .
- PD markers: Quantify KRAS membrane displacement using confocal microscopy or subcellular fractionation followed by Western blotting .
- Toxicity: Assess liver enzymes (ALT/AST) and renal function (creatinine) weekly. Note that high doses (>20 mg/kg) may induce off-target cytotoxicity .
Advanced Question: What statistical methods are appropriate for analyzing dose-response data in Deltarasin (hydrochloride) studies?
Methodological Answer:
Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC50/EC50 with 95% confidence intervals. For in vivo studies, use ANOVA with post-hoc Tukey tests to compare tumor growth rates across dose groups. Ensure power analysis (n ≥ 6 per group) to account for biological variability .
Basic Question: How can researchers evaluate changes in KRAS subcellular localization after Deltarasin (hydrochloride) treatment?
Methodological Answer:
Use immunofluorescence staining with anti-KRAS antibodies and counterstain with membrane markers (e.g., WGA-Alexa Fluor 488). Quantify cytoplasmic vs. membrane KRAS intensity using ImageJ. Alternatively, perform subcellular fractionation followed by Western blotting for KRAS in membrane/cytosol fractions .
Advanced Question: What in vitro models best recapitulate KRAS-driven tumorigenesis for testing Deltarasin (hydrochloride)?
Methodological Answer:
Primary patient-derived organoids (PDOs) from pancreatic ductal adenocarcinoma (PDAC) retain KRAS mutational status and PDEδ dependency. Compare Deltarasin’s efficacy in PDOs vs. immortalized cell lines (e.g., MIA PaCa-2). Use 3D spheroid assays to mimic tumor microenvironment interactions .
Advanced Question: How can researchers assess long-term resistance mechanisms to Deltarasin (hydrochloride)?
Methodological Answer:
Generate resistant cell lines via chronic exposure (≥6 months) to incremental doses. Perform whole-exome sequencing to identify mutations in PDEδ or KRAS. Validate candidates using CRISPR-Cas9 knock-in models. Monitor compensatory pathways (e.g., RAF/MEK/ERK) via phosphoproteomics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
